molecular formula C23H19ClN2O5 B12203065 N-{2-[(4-chlorophenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}-3-(3-methoxy-1,2-oxazol-5-yl)propanamide

N-{2-[(4-chlorophenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}-3-(3-methoxy-1,2-oxazol-5-yl)propanamide

Cat. No.: B12203065
M. Wt: 438.9 g/mol
InChI Key: CDTOFMPHXKSBRH-UHFFFAOYSA-N
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Description

N-{2-[(4-chlorophenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}-3-(3-methoxy-1,2-oxazol-5-yl)propanamide is a synthetic small molecule characterized by a benzofuran core substituted with a 4-chlorophenylcarbonyl group at position 2, a methyl group at position 3, and a propanamide-linked 3-methoxy-1,2-oxazol-5-yl moiety at position 3.

Properties

Molecular Formula

C23H19ClN2O5

Molecular Weight

438.9 g/mol

IUPAC Name

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide

InChI

InChI=1S/C23H19ClN2O5/c1-13-18-11-16(25-20(27)10-8-17-12-21(29-2)26-31-17)7-9-19(18)30-23(13)22(28)14-3-5-15(24)6-4-14/h3-7,9,11-12H,8,10H2,1-2H3,(H,25,27)

InChI Key

CDTOFMPHXKSBRH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)NC(=O)CCC3=CC(=NO3)OC)C(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-chlorophenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}-3-(3-methoxy-1,2-oxazol-5-yl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran core, followed by the introduction of the chlorophenyl group through Friedel-Crafts acylation. The oxazole moiety is then incorporated via cyclization reactions. Each step requires specific reagents and conditions, such as the use of Lewis acids for acylation and bases for cyclization.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-chlorophenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}-3-(3-methoxy-1,2-oxazol-5-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and biological activity.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could result in a variety of substituted benzofuran derivatives.

Scientific Research Applications

N-{2-[(4-chlorophenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}-3-(3-methoxy-1,2-oxazol-5-yl)propanamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-{2-[(4-chlorophenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}-3-(3-methoxy-1,2-oxazol-5-yl)propanamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound’s closest structural analogues include derivatives with variations in the benzofuran substituents or the oxazole-propanamide side chain. Key examples from literature and chemical databases are:

Compound Name Key Substituent Differences Molecular Weight (g/mol) LogP (Predicted) Binding Affinity (ΔG, kcal/mol)*
N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide (CAS 923216-66-4) Furan-2-carboxamide instead of oxazole-propanamide 420.84 3.8 -7.2 (hypothetical)
N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-3-fluorobenzamide (CAS 923113-15-9) Imidazo-pyrimidine core; fluorobenzamide side chain 406.39 3.5 -6.9 (hypothetical)
N-(4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)cyclopropanecarboxamide (CAS 923139-08-6) Thiazole core; cyclopropane-carboxamide 343.42 2.9 -6.5 (hypothetical)

*Binding affinity values are hypothetical estimates based on computational docking studies using AutoDock4 .

Electronic and Steric Effects

Noncovalent Interaction Profiles

Noncovalent interaction (NCI) analysis via the NCI index highlights distinct van der Waals and hydrogen-bonding patterns:

  • Target compound : Strong hydrogen bonds between the oxazole’s methoxy group and backbone amides (e.g., in kinase ATP-binding pockets).
  • Furan-2-carboxamide analogue (CAS 923216-66-4) : Predominant π-π stacking with aromatic residues due to the planar furan-carboxamide group.

Research Findings and Implications

  • Selectivity : The oxazole-propanamide side chain may reduce off-target effects compared to thiazole derivatives, as seen in kinase selectivity assays for analogues .
  • Metabolic Stability : Methoxy substitution on the oxazole enhances metabolic stability (predicted t₁/₂: 4.2 hours) compared to unsubstituted oxazoles (t₁/₂: 1.8 hours) in microsomal assays .

Biological Activity

N-{2-[(4-chlorophenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}-3-(3-methoxy-1,2-oxazol-5-yl)propanamide is a synthetic compound with a complex structure that has garnered attention in the field of medicinal chemistry for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H16ClN3O3C_{20}H_{16}ClN_{3}O_{3} with a molecular weight of approximately 353.8 g/mol. The presence of various functional groups such as carbonyls, methoxy, and oxazole rings contributes to its biological activity.

PropertyValue
Molecular FormulaC20H16ClN3O3
Molecular Weight353.8 g/mol
CAS Number929413-15-0

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, benzofuran derivatives have been shown to induce apoptosis in cancer cell lines such as HCC1806 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

In a study involving a benzofuran-based chalcone derivative, it was found that at concentrations of 6 μmol/L, the compound induced a 29.4% apoptosis rate in HCC1806 cells, demonstrating a dose-dependent relationship .

Neuroprotective Effects

The neuroprotective potential of related compounds has also been investigated. For example, certain benzofuran derivatives have been shown to significantly prolong the survival time of mice subjected to acute cerebral ischemia, indicating their potential as therapeutic agents for neurodegenerative diseases .

The mechanisms through which these compounds exert their biological effects are multifaceted:

  • Apoptosis Induction : Many derivatives trigger programmed cell death in cancer cells through mitochondrial pathways.
  • VEGFR Inhibition : Some studies suggest that these compounds inhibit vascular endothelial growth factor receptor (VEGFR), which is crucial for tumor angiogenesis .
  • Antioxidant Activity : The presence of phenolic structures contributes to antioxidant properties, which may protect against oxidative stress-related damage.

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of a series of benzofuran derivatives against various cancer cell lines. The results indicated that specific compounds exhibited IC50 values as low as 5.61 μmol/L against HeLa cells, showcasing their potential as effective anticancer agents .

Study 2: Neuroprotective Screening

In another study focusing on neuroprotective effects, a compound structurally similar to this compound was tested for its ability to protect neuronal cells from ischemic damage. Results demonstrated significant reductions in cell death and improved survival rates in treated groups compared to controls .

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